N-(3-morpholinopropyl)pyrimidin-2-amine is a chemical compound classified as a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms in their structure, specifically at positions 1 and 3 of a six-membered ring. This compound features a unique combination of a pyrimidine core with morpholine and propylamine groups, which contributes to its distinct chemical and biological properties. The compound's IUPAC name is N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine, and it is recognized by the CAS number 861033-31-0 .
The synthesis of N-(3-morpholinopropyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common method includes the reaction of 2-aminopyrimidine with morpholine derivatives and suitable alkylating agents to introduce the propylamine group.
N-(3-morpholinopropyl)pyrimidin-2-amine has a molecular formula of C11H18N4O and a molecular weight of approximately 222.29 g/mol. The structure consists of a pyrimidine ring substituted with a morpholinopropyl group at the nitrogen position.
This representation indicates the connectivity of atoms within the molecule, showcasing its intricate structure.
N-(3-morpholinopropyl)pyrimidin-2-amine can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired products and may involve varying temperatures, solvents, and concentrations of reagents.
N-(3-morpholinopropyl)pyrimidin-2-amine exhibits biological activity through its interaction with various biochemical pathways. It is known to target specific enzymes involved in inflammatory processes and infectious diseases.
Research indicates that derivatives of 2-amino-pyrimidines show antitrypanosomal and antiplasmodial activities, suggesting that N-(3-morpholinopropyl)pyrimidin-2-amine may also possess similar pharmacological properties . The mechanism typically involves inhibition of cyclooxygenase enzymes or interference with signaling pathways related to immune response.
While detailed physical property data is limited, some general properties include:
The compound is likely to exhibit moderate solubility in polar solvents due to its amine and morpholine functionalities. Its reactivity profile suggests it can participate in electrophilic aromatic substitution due to the presence of the pyrimidine ring.
N-(3-morpholinopropyl)pyrimidin-2-amine has several notable applications in scientific research:
This compound's unique structural attributes make it valuable for various research fields, particularly in drug discovery and development.
N-(3-Morpholinopropyl)pyrimidin-2-amine represents a strategically designed molecular architecture that integrates two privileged pharmacophores in medicinal chemistry: the pyrimidine heterocycle and the morpholine moiety. This hybrid structure exemplifies the rational approach to drug design through molecular hybridization, where synergistic pharmacological properties are engineered into a single chemical entity. The compound features a pyrimidin-2-amine core linked via a propyl spacer to the morpholine nitrogen, creating a conformationally flexible yet topologically defined scaffold. This structural arrangement enables simultaneous interaction with multiple biological targets while maintaining favorable physicochemical properties. As a prototypical example of the pyrimidine-morpholine hybrid class, this compound has emerged as a versatile template for developing targeted therapies against various disease states, particularly in oncology and CNS disorders [1] [2].
Pyrimidine-morpholine hybrids demonstrate exceptional multitarget therapeutic potential across diverse disease domains, leveraging the complementary bioactivities of both pharmacophores. The pyrimidine nucleus serves as an excellent hydrogen-bond acceptor and donor, enabling precise molecular recognition of biological targets through specific interactions with amino acid residues in enzymatic active sites. Meanwhile, the morpholine moiety contributes to solubility enhancement and membrane permeability, addressing key pharmacokinetic challenges associated with many heterocyclic drugs [1] [3].
Recent studies demonstrate that N-(3-morpholinopropyl)pyrimidin-2-amine derivatives exhibit potent inhibitory activity against several therapeutically relevant protein kinases. Computational analyses reveal that the morpholine oxygen forms critical hydrogen bonds with hinge region residues (e.g., Val2240 in mTOR), while the pyrimidine ring engages in π-stacking interactions with hydrophobic pockets near the ATP-binding site. The propyl linker optimally positions these moieties for simultaneous target engagement, with a 3-carbon chain demonstrating the ideal balance of flexibility and conformational restraint for target binding [7] [9].
Table 1: Approved Drugs Containing Pyrimidine-Morpholine Elements
Drug Name | Therapeutic Category | Primary Target | Structural Features |
---|---|---|---|
Alectinib | Anticancer (ALK inhibitor) | Anaplastic lymphoma kinase | Pyrimidine core with morpholine pendant |
Entrectinib | Anticancer (TRK/ROS1 inhibitor) | Tropomyosin receptor kinases | Morpholinyl-linked aminopyrimidine |
Brigatinib | Anticancer (ALK inhibitor) | Anaplastic lymphoma kinase | Dimorpholino-pyrimidine derivative |
Osimertinib | Anticancer (EGFR inhibitor) | Epidermal growth factor receptor | Morpholine-pyrimidine hybrid |
The pharmacological profile of these hybrids extends beyond kinase inhibition. Studies report significant activity against acetylcholinesterase (IC₅₀ = 2.8-8.3 µM) relevant to Alzheimer's disease, dihydrofolate reductase in antimicrobial applications, and phosphodiesterase enzymes involved in inflammatory processes. This target promiscuity stems from the scaffold's ability to mimic purine nucleobases while offering substantial opportunities for structural diversification [2] [5] [8].
The medicinal chemistry journey of pyrimidine derivatives spans over six decades, evolving from folate antagonists to modern targeted therapies. The first generation of pyrimidine drugs (1950s-1970s) included antimetabolites like 5-fluorouracil, which functioned as irreversible thymidylate synthase inhibitors. The discovery that pyrimidine could serve as a purine bioisostere revolutionized the field, leading to the development of tyrosine kinase inhibitors beginning in the 1990s [5] [8].
The critical breakthrough came with the structural optimization of gefitinib and erlotinib—quinazoline-based EGFR inhibitors that established the importance of the bicyclic diazine core in kinase inhibition. This paved the way for second-generation pyrimidine derivatives with improved selectivity profiles. The strategic incorporation of morpholine began in earnest during the early 2000s, with researchers recognizing that morpholine-substituted pyrimidines demonstrated enhanced blood-brain barrier penetration and reduced P-glycoprotein efflux compared to their non-morpholine counterparts [3] [5].
Table 2: Evolution of Pyrimidine-Based Drug Development
Generation | Time Period | Representative Agents | Key Advancements |
---|---|---|---|
First | 1950s-1970s | 5-Fluorouracil, Cytarabine | Antimetabolite mechanism, Nucleic acid synthesis inhibition |
Second | 1980s-1990s | Zidovudine, Lamivudine | Antiviral applications, Nucleoside reverse transcriptase inhibition |
Third | 2000s-Present | Gefitinib, Alectinib, Osimertinib | Targeted kinase inhibition, Morpholine incorporation for improved PK properties |
Recent developments (2015-present) have focused on tricyclic pyrimidine derivatives with embedded morpholine units, exemplified by compounds such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines. These structurally complex molecules demonstrate nanomolar inhibition (IC₅₀ = 2.6 µM against VEGFR-2) and improved selectivity profiles against kinase panels. The structural evolution reflects a paradigm shift toward molecularly targeted agents with optimized pharmaceutical properties [6] [8].
The morpholine ring serves multiple critical functions in drug design that extend far beyond a passive solubilizing group. Its balanced amphiphilicity (logP ~ -0.8) contributes to optimal membrane permeability while maintaining sufficient aqueous solubility (>100 mg/mL). The weakly basic nitrogen (pKa ≈ 7.4) facilitates pH-dependent membrane partitioning, enhancing absorption in the gastrointestinal tract while promoting retention in acidic tumor microenvironments [1] [3].
Structural analyses reveal that morpholine improves target engagement through multiple mechanisms:
In N-(3-morpholinopropyl)pyrimidin-2-amine derivatives, the morpholine moiety significantly enhances blood-brain barrier penetration—a critical attribute for CNS-targeted therapeutics. Studies comparing morpholine-containing versus morpholine-free analogs demonstrate 3-5 fold increases in brain-to-plasma ratios, attributed to reduced P-glycoprotein recognition and optimal topological polar surface area (TPSA ≈ 40 Ų). This property is particularly valuable for kinase inhibitors targeting glioblastoma and other neurological malignancies [3] [7].
Metabolically, the morpholine ring undergoes predictable oxidation pathways primarily catalyzed by CYP3A4, generating nontoxic ring-opened products that facilitate renal clearance. This contrasts with piperazine analogs, which often produce reactive quinone-imine metabolites associated with hepatotoxicity. The combination of improved solubility, enhanced membrane permeability, and favorable metabolic fate makes morpholine an indispensable component in modern drug design, particularly when coupled with the target affinity of pyrimidine derivatives [1] [4].
Table 3: Structure-Activity Relationship (SAR) of N-(3-Morpholinopropyl)pyrimidin-2-amine Derivatives
Structural Element | Modification | Effect on Biological Activity | Optimal Configuration |
---|---|---|---|
Morpholine ring | Replacement with piperazine | ↓ Solubility, ↑ CYP-mediated metabolism | Morpholine (unsubstituted) |
Propyl linker | Chain length variation (n=2-4) | n=3 maximizes binding affinity; n=2 ↓ flexibility, n=4 ↑ conformational entropy | 3-carbon chain |
Pyrimidine C4-C5 positions | Electron-withdrawing groups | ↑ Kinase inhibition potency | Methyl, trifluoromethyl, chloro |
Pyrimidine N1 position | Aryl substitution | ↑ Target selectivity through hydrophobic pocket interactions | 4-methylphenyl, 3-chlorophenyl |
The SAR data reveal that the propyl linker length critically influences target binding. Derivatives with shorter chains (ethyl, -CH₂CH₂-) exhibit reduced flexibility, compromising optimal pharmacophore alignment. Conversely, longer butyl linkers (-CH₂CH₂CH₂CH₂-) increase the conformational entropy penalty upon binding. The 3-carbon propyl spacer demonstrates the optimal distance (approximately 6.5 Å) between the pyrimidine recognition element and morpholine's hydrogen-bond accepting oxygen [4] [7].
Substituent effects on the pyrimidine ring follow distinct patterns: C4 substitutions with methyl groups enhance hydrophobic contacts with kinase specificity pockets, while C5 modifications with electron-withdrawing groups (Cl, CF₃) improve π-stacking interactions with tyrosine residues. These SAR principles have guided the development of clinical candidates currently in oncology trials, demonstrating the scaffold's versatility and rational design potential [6] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2